(E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide
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Description
(E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
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Biological Activity
(E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, including an acrylamide moiety, a pyrazole ring, and a thiophene component, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3OS with a molecular weight of approximately 355.38 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems, potentially leading to significant therapeutic effects.
Biological Activity
Research into the biological activity of this compound has revealed several promising findings:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics like chloramphenicol and ampicillin .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. In vitro assays have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific IC50 values vary depending on the cell line, but some studies report values in the low micromolar range .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. These include potential targets like PfGSK3 and PfPK6, which are implicated in malaria parasite proliferation .
The proposed mechanism of action for this compound involves:
- Binding to Enzymatic Targets : The structural characteristics allow it to fit into the active sites of various enzymes, thereby inhibiting their activity.
- Disruption of Cellular Processes : By interfering with kinase activity and other cellular pathways, the compound can induce stress responses in target cells leading to apoptosis.
Case Studies
A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:
Properties
IUPAC Name |
(E)-N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(8-7-15-3-1-11-24-15)20-9-10-22-17(14-5-6-14)13-16(21-22)18-4-2-12-25-18/h1-4,7-8,11-14H,5-6,9-10H2,(H,20,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZQUOQRTVOGCT-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.